Ethanedioic acid (disodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

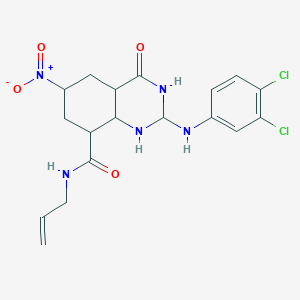

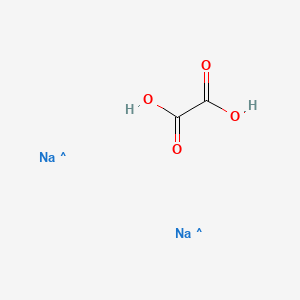

Oxalic Acid (disodium), also known as disodium oxalate, is a chemical compound with the formula Na₂C₂O₄. It is the sodium salt of oxalic acid and consists of sodium cations (Na⁺) and oxalate anions (C₂O₄²⁻). This compound appears as a white, crystalline, odorless solid that decomposes above 290°C . It is commonly used in various industrial and laboratory applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxalic Acid (disodium) can be synthesized through the neutralization of oxalic acid with sodium hydroxide in a 1:2 acid-to-base molar ratio. The reaction is as follows:

H2C2O4+2NaOH→Na2C2O4+2H2O

The resulting solution is then evaporated to yield anhydrous disodium oxalate, which can be thoroughly dried by heating to between 200 and 250°C .

Industrial Production Methods

In industrial settings, disodium oxalate can also be produced by decomposing sodium formate at temperatures exceeding 360°C. This method is less common but provides an alternative route for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Oxalic Acid (disodium) undergoes several types of chemical reactions, including:

- When heated above 290°C, disodium oxalate decomposes into sodium carbonate and carbon monoxide:

Decomposition: Na2C2O4→Na2CO3+CO

Reduction: Disodium oxalate can act as a reducing agent in various chemical reactions.

Common Reagents and Conditions

Potassium Permanganate: Disodium oxalate is often used as a primary standard for standardizing potassium permanganate solutions due to its reducing properties.

Vanadium Pentoxide: When heated with vanadium pentoxide in a 1:2 molar ratio, disodium oxalate forms sodium vanadium oxibronze and releases carbon dioxide.

Major Products Formed

Sodium Carbonate: Formed during the decomposition of disodium oxalate.

Carbon Monoxide: Also produced during the decomposition process.

Scientific Research Applications

Oxalic Acid (disodium) has a wide range of applications in scientific research:

Chemistry: Used as a primary standard for titrations and as a reducing agent in various chemical reactions.

Industry: Utilized in the pulp and alumina industries to prevent calcium oxalate deposits on machinery.

Mechanism of Action

The mechanism by which Oxalic Acid (disodium) exerts its effects varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

Calcium Oxalate: Commonly found in kidney stones and has similar chemical properties but different solubility characteristics.

Oxalyl Chloride: Used in organic synthesis but is more reactive and hazardous compared to disodium oxalate.

Uniqueness

Oxalic Acid (disodium) is unique due to its dual role as a reducing agent and a complexing agent. Its stability and ease of handling make it a preferred choice for standardizing solutions and for use in various industrial applications .

Properties

Molecular Formula |

C2H2Na2O4 |

|---|---|

Molecular Weight |

136.01 g/mol |

InChI |

InChI=1S/C2H2O4.2Na/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);; |

InChI Key |

GRZMEERIPCJGSO-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(=O)O)O.[Na].[Na] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(6R)-6-[(9R,13R,14S)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B14781340.png)

![9H-fluoren-9-ylmethyl 10,11-bis(hydroxymethyl)-6-oxo-7,12-diazatricyclo[7.2.1.02,7]dodeca-2,4-diene-12-carboxylate](/img/structure/B14781409.png)

![6-amino-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B14781416.png)

![2-(oxan-2-yloxy)-1-[3-(oxan-2-yloxy)oct-1-enyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-ol](/img/structure/B14781419.png)